Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-
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Overview
Description
Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- is a complex organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzonitrile group attached to a thiazolidinyl ring, which is further substituted with a cyanophenylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- typically involves multiple steps. One common method involves the reaction of 4-cyanobenzyl bromide with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or thiazolidinyl ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzonitrile: Similar structure but with an acetyl group instead of the thiazolidinyl ring.
4-Aminobenzonitrile: Contains an amino group instead of the thiazolidinyl ring.
4-Cyanophenylmethyl derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
The uniqueness of Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Biological Activity
Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- (CAS Number: 918538-41-7) is a compound of interest due to its potential therapeutic applications. This article will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H13N3OS, with a molecular weight of approximately 319.38 g/mol. The structure features a thiazolidinone ring, which is known for its biological activity, and a benzonitrile moiety that enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]- exhibit significant antimicrobial properties. For instance, studies have shown that related thiazolidinone derivatives possess activity against various pathogenic microorganisms including:
- Staphylococcus aureus
- Candida albicans
- Candida krusei
- Candida glabrata
In vitro evaluations revealed that certain derivatives demonstrated better inhibitory effects than standard antifungal agents like fluconazole, particularly against Candida species .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interfere with microbial cell wall synthesis and function. Thiazolidinones are known to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall formation.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazolidinone derivatives showed that the compound exhibited potent activity against resistant strains of Candida species. The minimum inhibitory concentration (MIC) values were determined, revealing that some analogs were effective at concentrations as low as 16 µg/mL .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of Benzonitrile derivatives were evaluated on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while showing minimal toxicity to normal cells, suggesting a selective action mechanism .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Microorganism | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | Staphylococcus aureus | 32 | |
Compound B | Candida albicans | 16 | |
Compound C | Candida krusei | 8 | |
Compound D | Candida glabrata | 16 |
Table 2: Cytotoxicity Results on Cancer Cell Lines
Properties
CAS No. |
918538-41-7 |
---|---|
Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[[2-(4-cyanophenyl)-4-oxo-1,3-thiazolidin-3-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H13N3OS/c19-9-13-1-3-15(4-2-13)11-21-17(22)12-23-18(21)16-7-5-14(10-20)6-8-16/h1-8,18H,11-12H2 |
InChI Key |
GRFSAVQBRWJQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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